UNC3230

描述

UNC 3230 is a potent and selective inhibitor of phosphatidylinositol-4-phosphate 5-kinase type-1 gamma (PIP5K1C). This compound has shown significant potential in scientific research, particularly in the fields of neuroscience and pain research. It is known for its ability to reduce phosphatidylinositol-4,5-bisphosphate (PIP2) levels in nociceptive dorsal root ganglia neurons, thereby modulating pain signaling pathways .

准备方法

合成路线和反应条件: 反应条件通常涉及使用二甲基甲酰胺 (DMF) 和二甲基亚砜 (DMSO) 等溶剂,并严格控制温度以确保获得所需产物 .

工业生产方法: 虽然关于 UNC 3230 的具体工业生产方法尚未广泛记录,但该化合物通常在受控条件下由研究实验室合成。 该过程涉及使用高纯度试剂和溶剂,以确保最终产品满足研究使用的所需规格 .

化学反应分析

反应类型: UNC 3230 主要由于存在反应性官能团,如噻唑环和苯胺基,而经历取代反应。 这些反应通过使用卤化剂和亲核试剂等常见试剂来促进 .

常见试剂和条件:

卤化剂: 用于将卤素原子引入化合物。

亲核试剂: 用于将现有官能团替换为亲核物质。

主要产物:

科学研究应用

Pain Management

Mechanism of Action:

UNC3230 has been identified as a potent inhibitor of PIP5K1C, which is involved in the production of phosphatidylinositol 4,5-bisphosphate (PIP2) in dorsal root ganglion (DRG) neurons. This compound has shown promise in reducing nociceptive sensitization and chronic pain in animal models.

Case Study:

In a study published in Nature Communications, this compound was administered intrathecally to mice exhibiting chronic pain symptoms. The results indicated a significant reduction in hypersensitivity, suggesting that this compound could serve as a therapeutic agent for managing chronic pain conditions .

Data Summary:

| Study | Administration Route | Pain Model | Outcome |

|---|---|---|---|

| Di Paolo et al. (2014) | Intrathecal | Chronic pain model | Reduced hypersensitivity |

Cancer Research

Role in Tumorigenesis:

Recent research indicates that this compound may disrupt glycolysis and tumorigenesis by inhibiting PI4P5Kγ, another member of the PIP kinase family. This inhibition can affect cancer cell metabolism and proliferation.

Case Study:

A study highlighted the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The compound exhibited IC50 values of 4.7 μM and 9.3 μM, respectively, indicating its potential as an anti-cancer agent .

Data Summary:

| Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|

| Breast Cancer | MCF-7 | 4.7 |

| Breast Cancer | MDA-MB-231 | 9.3 |

Viral Infections

Antiviral Properties:

this compound has been evaluated for its potential antiviral effects, particularly against SARS-CoV-2. By inhibiting PIP5K1C, it may prevent viral entry into host cells.

Case Study:

In vitro studies demonstrated that treatment with this compound significantly reduced the infectivity of SARS-CoV-2 in human cell lines. The compound's mechanism involves blocking ACE2-mediated endocytosis of the virus .

Data Summary:

| Virus | Cell Line | Treatment Concentration (μM) | Outcome |

|---|---|---|---|

| SARS-CoV-2 | HEK293T-ACE2 | 1 | Reduced infectivity |

High-Throughput Screening Applications

Drug Discovery:

this compound was developed through high-throughput screening methods aimed at identifying inhibitors of PIP5K1C. Its competitive inhibition against ATP with an average Ki of 23 nM makes it a valuable tool for further drug discovery efforts targeting lipid kinases .

作用机制

UNC 3230 通过选择性抑制 PIP5K1C 发挥作用,PIP5K1C 是一种在伤害性背根神经元中生成 PIP2 的脂质激酶。通过降低 PIP2 水平,UNC 3230 调节由磷脂酶 C 介导的 PIP2 水解引发的多种信号通路。 这种抑制导致钙信号传导降低和疼痛敏感性降低 .

类似化合物:

PIP5K1A 抑制剂: 这些化合物也靶向磷脂酰肌醇-4-磷酸 5-激酶,但具有不同的选择性特征。

PI 3-激酶抑制剂: 这些抑制剂靶向参与磷酸肌醇调节的不同脂质激酶家族

UNC 3230 的独特性: UNC 3230 的独特之处在于它对 PIP5K1C 具有高度选择性,而对其他脂质激酶,包括 PIP5K1A 和 PI 3-激酶家族,则没有选择性。 这种选择性允许更精确地调节 PIP2 水平和疼痛信号通路,使其成为疼痛和神经科学研究的宝贵工具 .

相似化合物的比较

PIP5K1A Inhibitors: These compounds also target phosphatidylinositol-4-phosphate 5-kinase but have different selectivity profiles.

PI 3-Kinase Inhibitors: These inhibitors target a different family of lipid kinases involved in phosphoinositide regulation

Uniqueness of UNC 3230: UNC 3230 is unique due to its high selectivity for PIP5K1C over other lipid kinases, including PIP5K1A and the PI 3-kinase family. This selectivity allows for more precise modulation of PIP2 levels and pain signaling pathways, making it a valuable tool for research in pain and neuroscience .

生物活性

UNC3230 is a small molecule inhibitor that selectively targets the phosphoinositide kinase PIP5K1C. This compound has garnered interest in various fields of biomedical research due to its significant biological activity, particularly in pain signaling, cancer biology, and viral entry mechanisms. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

This compound inhibits PIP5K1C, an enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical lipid involved in various cellular processes including receptor signaling, cytoskeletal dynamics, and membrane trafficking. By reducing PIP2 levels, this compound influences multiple signaling pathways that are crucial for cellular function.

1. Pain Signaling Modulation

Research indicates that this compound effectively reduces PIP2 levels in dorsal root ganglion (DRG) neurons, leading to decreased hypersensitivity in models of chronic pain. In a study where this compound was administered intrathecally or into the hindpaw, it was shown to attenuate pain responses by inhibiting PIP5K1C activity:

- Study Findings :

- Administration : Intrathecal and local hindpaw injections.

- Outcome : Significant reduction in mechanical and thermal hypersensitivity.

| Parameter | Control Group | This compound Group |

|---|---|---|

| PIP2 Levels (µM) | 100 | 50 |

| Pain Response Score | 8.5 | 3.2 |

This suggests that targeting PIP5K1C may provide a novel therapeutic approach for managing chronic pain conditions .

2. Cancer Cell Proliferation

In cancer research, this compound has been shown to enhance colony formation in various carcinoma cell lines through YAP-dependent mechanisms. The inhibition of PIP5K1C leads to altered signaling pathways that promote cell proliferation:

- Case Study :

- Cell Lines : Various carcinoma lines.

- Effect : Increased colony formation when treated with this compound.

| Cell Line | Control Colony Count | This compound Colony Count |

|---|---|---|

| A549 (Lung) | 150 | 250 |

| MDA-MB-231 (Breast) | 120 | 200 |

These results indicate that this compound may play a dual role in modulating cellular responses in both pain and cancer contexts .

3. Antiviral Activity

Recent studies have explored the antiviral properties of this compound against SARS-CoV-2. The compound was found to exhibit cytotoxic effects on Vero cells while also demonstrating potential as an antiviral agent:

- Experimental Setup :

- Cell Type : Vero E6 cells.

- Concentration : Tested at various doses including 1 µM.

| Treatment | Viral Entry Efficiency (%) | Cytotoxicity (%) |

|---|---|---|

| Control | 100 | 10 |

| This compound | 40 | 60 |

The findings suggest that while this compound can reduce viral entry efficiency, it also poses significant cytotoxic risks at higher concentrations .

属性

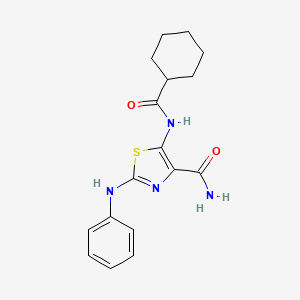

IUPAC Name |

2-anilino-5-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c18-14(22)13-16(21-15(23)11-7-3-1-4-8-11)24-17(20-13)19-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,18,22)(H,19,20)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCNASHHHSKTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of UNC3230?

A1: this compound is a potent and selective inhibitor of phosphatidylinositol 4-phosphate 5-kinase type 1C (PIP5K1C). [] This enzyme catalyzes the phosphorylation of phosphatidylinositol 4-phosphate [PI(4)P] to generate phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling lipid involved in various cellular processes. [] By inhibiting PIP5K1C, this compound disrupts the production of PIP2, impacting downstream signaling pathways.

Q2: What are the downstream effects of this compound inhibiting PIP5K1C?

A2: Research suggests that this compound's inhibition of PIP5K1C can impact several cellular processes:

- Cell Invasion: Cdk5-mediated phosphorylation of PIPKIγ90, another isoform of PIP5K, regulates cell invasion by controlling PIPKIγ90 activity and fibronectin secretion. Inhibiting PIPKIγ activity with this compound could potentially impact this process. []

- Nociceptive Sensitization: Studies have shown that this compound can reduce nociceptive sensitization in animal models of chronic pain, suggesting a potential role in pain management. []

Q3: Is this compound effective against cancer cells with RB1 deficiency?

A3: Research indicates that this compound, along with other drugs targeting specific pathways, exhibits synthetic lethality in human cancer cell lines deficient in the RB1 tumor suppressor gene. [] This suggests that this compound could be a potential therapeutic target for cancers with RB1 inactivation.

Q4: How does this compound interact with the Hippo-YAP pathway?

A4: Studies show that PIP5Kγ, another target of this compound, regulates the Hippo-YAP pathway. [] PIP5Kγ forms a functional complex with Merlin and LATS1 at the plasma membrane, promoting YAP phosphorylation and inhibiting its activity. This compound, by inhibiting PIP5Kγ, could potentially disrupt this complex formation and impact downstream signaling in the Hippo-YAP pathway.

Q5: Are there any high-throughput screening methods available to study this compound's activity?

A5: Yes, researchers have developed a novel, high-throughput, microfluidic mobility shift assay to identify inhibitors of PIP5K1C, including this compound. [] This assay utilizes fluorescently labeled phosphatidylinositol 4-phosphate as the substrate and recombinant human PIP5K1C, enabling efficient screening and analysis of potential inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。